3-Acetyl-1,6-naphthyridin-2(1H)-one

Catalog No.
S778961
CAS No.
52816-63-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-1,6-naphthyridin-2(1H)-one

CAS Number

52816-63-4

Product Name

3-Acetyl-1,6-naphthyridin-2(1H)-one

IUPAC Name

3-acetyl-1H-1,6-naphthyridin-2-one

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14)

InChI Key

KFVXSMTUTDPPFM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=CN=C2)NC1=O

Canonical SMILES

CC(=O)C1=CC2=C(C=CN=C2)NC1=O

3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core with an acetyl group at the 3-position and a keto group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . This compound belongs to a class of naphthyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Potential Use as a Kinase Inhibitor:

-Acetyl-1,6-naphthyridin-2(1H)-one has been investigated for its potential to inhibit kinases, which are enzymes involved in various cellular processes, including cell growth, proliferation, and differentiation. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the ability of this compound and its derivatives to inhibit EGFR (Epidermal Growth Factor Receptor), a kinase implicated in several types of cancer. The research found that 3-Acetyl-1,6-naphthyridin-2(1H)-one exhibited moderate inhibitory activity against EGFR, suggesting its potential as a lead compound for further development of more potent and selective kinase inhibitors.

Investigation in Antibacterial Activity:

Another area of research for 3-Acetyl-1,6-naphthyridin-2(1H)-one is its potential antibacterial activity. A study published in "Archives of Pharmacy (Berlin)" evaluated the in vitro antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. The study demonstrated moderate antibacterial activity against some strains, suggesting the need for further investigation and structural modifications to improve its potency and develop it as a potential antibacterial agent.

Due to its functional groups. Notably:

  • Acylation Reactions: The acetyl group can be replaced or modified through acylation reactions, allowing for the synthesis of derivatives with varying biological properties.
  • Cyclization: It can participate in cyclization reactions to form more complex structures, particularly when reacted with nucleophiles or through thermal processes .
  • Condensation Reactions: The compound can also engage in condensation reactions, particularly with aldehydes or ketones, leading to the formation of larger polycyclic compounds.

Research indicates that 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits significant biological activity:

  • Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Several methods have been developed for synthesizing 3-acetyl-1,6-naphthyridin-2(1H)-one:

  • One-Pot Synthesis: A convenient method involves the reaction of appropriate starting materials in a single reaction vessel, facilitating the formation of the naphthyridine structure along with the acetyl group.
  • Multi-Step Synthesis: Traditional multi-step synthesis routes involve the formation of intermediates that are subsequently transformed into the final product through various chemical transformations .
  • Decarboxylation Techniques: Some synthetic routes utilize decarboxylation methods to yield naphthyridinones from carboxylic acid precursors .

3-Acetyl-1,6-naphthyridin-2(1H)-one has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an antimicrobial or anticancer agent.
  • Agricultural Chemicals: Its properties may also lend themselves to development as agrochemicals for pest control.
  • Research Reagents: It serves as a valuable reagent in biochemical and pharmacological research settings .

Interaction studies involving 3-acetyl-1,6-naphthyridin-2(1H)-one have focused on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in disease pathways may reveal insights into its mechanism of action.
  • Enzyme Interactions: Studies have shown that it can interact with enzymes critical for cellular metabolism, suggesting potential therapeutic applications in metabolic disorders .

Several compounds share structural similarities with 3-acetyl-1,6-naphthyridin-2(1H)-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,6-Naphthyridin-2(1H)-oneNaphthyridineLacks acetyl group; primarily studied for its basic properties.
3-Hydroxy-1,6-naphthyridin-2(1H)-oneHydroxynaphthyridineContains hydroxyl group; exhibits different biological activity.
4-Acetyl-1,6-naphthyridin-2(1H)-oneAcetylated variantAcetyl group at the 4-position; different reactivity and properties.

The uniqueness of 3-acetyl-1,6-naphthyridin-2(1H)-one lies in its specific arrangement of functional groups and its resultant biological activities, making it a subject of interest for medicinal chemistry and pharmacology.

XLogP3

0.2

Wikipedia

3-Acetyl-1,6-naphthyridin-2(1H)-one

Dates

Modify: 2023-08-15

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